Ledum camphor

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ledum camphor, also known as camphor derived from the Ledum plant, is a bicyclic monoterpene ketone. It is a white, crystalline substance with a strong odor and pungent taste. This compound is found in various plants, particularly in the wood of the camphor tree (Cinnamomum camphora) and the Ledum plant (Rhododendron tomentosum). Historically, camphor has been used for its medicinal properties, including its use as an antiseptic, anti-inflammatory, and analgesic agent .

准备方法

Synthetic Routes and Reaction Conditions: Camphor can be synthesized from α-pinene, a major component of turpentine oil. The synthetic route involves several steps:

Isomerization: α-pinene is converted to camphene.

Hydrochlorination: Camphene is treated with hydrogen chloride to form isobornyl chloride.

Hydrolysis: Isobornyl chloride is hydrolyzed to isoborneol.

Oxidation: Isoborneol is oxidized to camphor using oxidizing agents like chromic acid or sodium hypochlorite

Industrial Production Methods: Industrial production of camphor involves steam distillation of the wood, twigs, and bark of the camphor tree. The crude camphor obtained is then purified by sublimation. This method yields high-purity camphor suitable for various applications .

Types of Reactions:

Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents.

Reduction: Camphor can be reduced to borneol and isoborneol using reducing agents like sodium borohydride.

Substitution: Camphor undergoes halogenation reactions, such as bromination, to form bromocamphor derivatives.

Common Reagents and Conditions:

Oxidation: Chromic acid, sodium hypochlorite.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine, sulfuric acid.

Major Products:

Oxidation: Camphoric acid.

Reduction: Borneol, isoborneol.

Substitution: Bromocamphor.

科学研究应用

Chemical and Biological Applications

Chemistry : Ledum camphor serves as a starting material for synthesizing various organic compounds. Its unique chemical structure allows for the creation of derivatives that can be utilized in different chemical reactions.

Biological Activity : Research has demonstrated that this compound possesses significant antimicrobial and antifungal properties. Studies indicate that extracts from this compound can disrupt microbial cell membranes, leading to cell lysis. This property has been particularly noted in its effectiveness against oral pathogens such as Fusobacterium nucleatum and Staphylococcus aureus .

Medical Applications

This compound is widely used in topical formulations due to its analgesic and anti-inflammatory effects. It is commonly applied in treating conditions such as:

- Puncture wounds and insect bites : The plant is indicated for injuries caused by sharp objects or bites, alleviating symptoms like swelling and pain .

- Rheumatic conditions : this compound is beneficial for ailments associated with joint pain and stiffness, often preferred by individuals who feel better with cold applications .

Case Study: Topical Formulations

A study evaluated the efficacy of a cream containing this compound for treating minor skin conditions. The formulation showed significant wound contraction in animal models, indicating its potential for enhancing healing processes .

Industrial Applications

In the industrial sector, this compound is employed as a plasticizer in the manufacture of plastics and in the production of celluloid. Its chemical properties contribute to improving the flexibility and durability of these materials.

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Chemistry | Synthesis of organic compounds | Starting material for reactions |

| Biology | Antimicrobial & antifungal properties | Disruption of microbial membranes |

| Medicine | Topical analgesic formulations | Reduces pain and inflammation |

| Industry | Plasticizer in plastics | Improves flexibility and durability |

Future Research Directions

Despite existing studies, there remains a need for more comprehensive research on this compound's applications, particularly randomized controlled trials to establish definitive clinical guidelines for its use in various medical conditions . Further exploration into its potential as an effective treatment for upper respiratory infections and pruritus could also be valuable.

作用机制

Camphor exerts its effects through several mechanisms:

Antimicrobial Action: Disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.

Analgesic Action: Acts on sensory neurons to reduce pain perception

相似化合物的比较

Borneol: A reduction product of camphor with similar medicinal properties.

Isoborneol: Another reduction product with applications in organic synthesis.

Menthol: A monoterpene with similar cooling and analgesic effects.

Uniqueness: Ledum camphor is unique due to its dual role as both a natural product and a synthetic intermediate. Its wide range of biological activities and applications in various fields make it a versatile compound .

属性

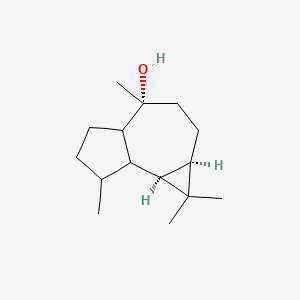

分子式 |

C15H26O |

|---|---|

分子量 |

222.37 g/mol |

IUPAC 名称 |

(1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10?,11-,12?,13-,15-/m1/s1 |

InChI 键 |

AYXPYQRXGNDJFU-IFROYYDGSA-N |

手性 SMILES |

C[C@@H]1CCC2C1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O |

规范 SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O |

同义词 |

ledol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。